2-Hydroxyethyl methyl terephthalate

Description

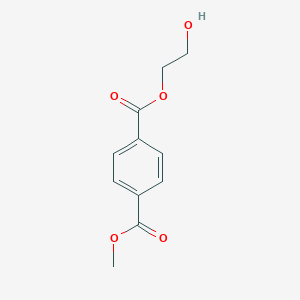

Structure

3D Structure

Properties

IUPAC Name |

4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-2-4-9(5-3-8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQMYWWZWUOCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063112 | |

| Record name | 2-Hydroxyethyl methyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3645-00-9 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3645-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl methyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDICARBOXYLIC ACID, 1-(2-HYDROXYETHYL) 4-METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR42U3BY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Methyl Terephthalate: Structure, Properties, and Applications

This guide provides a comprehensive overview of 2-hydroxyethyl methyl terephthalate (HEMT), a compound of significant interest in polymer chemistry and biotechnology. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its pivotal role as a model substrate in the study of polyethylene terephthalate (PET) degradation. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this molecule.

Introduction: The Significance of a PET Monomer Analog

This compound (HEMT) is an organic compound that serves as a crucial intermediate and substrate analog in the burgeoning field of plastic bioremediation.[1] As a structural fragment of the widely used polymer polyethylene terephthalate (PET), HEMT provides a simplified model for studying the complex mechanisms of PET hydrolysis and enzymatic degradation. Its unique structure, featuring both a methyl ester and a hydroxyethyl ester of terephthalic acid, allows researchers to probe the intricacies of enzyme-substrate interactions and catalytic processes that are fundamental to developing novel plastic recycling technologies.[1]

Chemical Structure and Identity

The molecular identity of this compound is defined by its specific arrangement of atoms and functional groups.

Molecular Structure

HEMT consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester group and a 2-hydroxyethyl ester group, respectively. This asymmetric substitution is key to its utility in mechanistic studies.

Caption: Chemical structure of this compound.

Identifiers and Nomenclature

-

IUPAC Name: 4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate[1][2]

-

Synonyms: 1,4-Benzenedicarboxylic Acid 2-Hydroxyethyl Methyl Ester, Terephthalic Acid 2-Hydroxyethyl Methyl Ester, Monoglycol Monomethyl Terephthalate[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of HEMT is essential for its application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 224.21 g/mol | [1][2][3] |

| Appearance | White to almost white powder or crystal | [1][6] |

| Melting Point | 81.0 to 84.0 °C | [1][6] |

| Boiling Point | 370.4 °C at 760 mmHg | [2] |

| Density | 1.25 g/cm³ | [2] |

| Solubility | Soluble in water and polar organic solvents. | [7] |

| InChI Key | DJQMYWWZWUOCBQ-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

HEMT is not typically synthesized from simple precursors but is rather a product of the partial degradation of PET. The primary routes to its formation are through methanolysis and glycolysis of the PET polymer.

Synthesis via PET Methanolysis

Methanolysis involves the depolymerization of PET using methanol at elevated temperatures and pressures.[1] In this process, methanol attacks the ester linkages of the PET chain, leading to the formation of dimethyl terephthalate (DMT) and ethylene glycol (EG). However, incomplete methanolysis can result in the formation of HEMT, where one end of a terephthalate unit is esterified with methanol and the other remains attached to an ethylene glycol unit.[1]

Caption: Simplified workflow of PET methanolysis leading to HEMT.

Synthesis via PET Glycolysis

Glycolysis is a chemical recycling method that employs a glycol, most commonly ethylene glycol, to break down PET into its monomer, bis(2-hydroxyethyl) terephthalate (BHET), along with some oligomers.[1] HEMT can be considered a related product in the broader context of PET transesterification reactions. The transesterification of dimethyl terephthalate with ethylene glycol is a primary industrial route to produce BHET, which is then polymerized to PET.[1] This reaction highlights the reversible nature of the esterification processes involved in both the synthesis and depolymerization of PET.[1]

Role in PET Degradation Studies

The primary research value of HEMT lies in its application in enzymology and environmental science to investigate the mechanism and efficiency of PET-degrading enzymes.[1]

A Model Substrate for PETase

HEMT serves as an excellent model compound that mimics a fragment of the PET polymer.[1] This allows for detailed kinetic studies and structural analysis of PET-degrading enzymes, such as PETase from Ideonella sakaiensis. Research has shown that HEMT binds in the active site groove of PETase, where key amino acid residues facilitate its binding and position the carbonyl group for nucleophilic attack, making it an indispensable tool for elucidating the catalytic mechanism of these enzymes.[1]

Analytical Characterization

The identity and purity of HEMT are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the aromatic protons, the methyl group protons, and the protons of the hydroxyethyl group, with characteristic chemical shifts and splitting patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the C=O stretching of the ester groups, the O-H stretching of the hydroxyl group, and the C-O stretching vibrations.

-

Gas Chromatography (GC): GC is often employed to determine the purity of HEMT samples.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a molecule of significant scientific interest, primarily due to its role as a model substrate in the study of PET degradation. Its well-defined chemical structure and properties make it an invaluable tool for researchers working to develop enzymatic solutions for plastic waste bioremediation. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective application in the laboratory.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. usbio.net [usbio.net]

- 5. This compound 97.00% | CAS: 3645-00-9 | AChemBlock [achemblock.com]

- 6. This compound [myskinrecipes.com]

- 7. 2-Hydroxyethyl terephthalic acid - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Hydroxyethyl Methyl Terephthalate from Terephthalic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxyethyl methyl terephthalate (HEMT), an unsymmetrical diester of terephthalic acid. HEMT is a significant compound in the study of polyethylene terephthalate (PET) synthesis and its enzymatic degradation.[1] This document details the underlying chemical principles, reaction mechanisms, a robust experimental protocol, and modern analytical techniques for the characterization and purification of the final product. The content is structured to provide researchers, chemists, and professionals in polymer science and drug development with both theoretical knowledge and practical, field-proven insights into this specific esterification process.

Introduction and Strategic Importance

This compound (HEMT), with the chemical formula C₁₁H₁₂O₅, is a critical intermediate in polymer chemistry.[2][3] It serves as a model compound that mimics a fragment of the PET polymer, making it invaluable for mechanistic studies of PET-degrading enzymes.[1] Its synthesis from terephthalic acid (TPA) presents a classic yet nuanced challenge in organic chemistry: the selective, stepwise esterification of a symmetrical dicarboxylic acid.

Direct synthesis from TPA, methanol, and ethylene glycol in a single pot is fraught with difficulty due to the formation of a statistical mixture of products, including dimethyl terephthalate (DMT), bis(2-hydroxyethyl) terephthalate (BHET), and various oligomers.[4][5] Therefore, a controlled, stepwise approach is scientifically and practically superior. This guide focuses on a logical two-step synthesis pathway that maximizes the yield and purity of the target molecule:

-

Mono-esterification of TPA with methanol to produce monomethyl terephthalate (MMT).

-

Esterification of MMT with ethylene glycol to yield the final product, HEMT.

This strategy allows for precise stoichiometric control, mitigating the formation of undesired symmetric diesters and simplifying subsequent purification.

Reaction Mechanism: A Causal Explanation

The synthesis of HEMT from TPA relies on the Fischer-Speier Esterification , a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] Understanding the mechanism is paramount to controlling the reaction's outcome.

The Role of Acid Catalysis

The carboxylic acid groups of TPA are not sufficiently electrophilic to be attacked by a weak nucleophile like methanol or ethylene glycol. An acid catalyst (e.g., H₂SO₄, p-TsOH) is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid.[8][9] This protonation dramatically increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Stepwise Mechanistic Breakdown

The entire process is a sequence of protonation, nucleophilic attack, proton transfer, and elimination steps.[10]

-

Protonation of Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of a carboxylic acid group on TPA.

-

Nucleophilic Attack: A molecule of alcohol (methanol in the first stage, ethylene glycol in the second) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a critical step that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[7]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the ester product.

This entire sequence is reversible. To drive the reaction toward the product, the equilibrium must be shifted, typically by using an excess of the alcohol reactant or by removing water as it is formed.[6][9]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of HEMT.

Materials and Equipment

| Reagents & Materials | Equipment |

| Terephthalic Acid (TPA, >99%) | Three-neck round-bottom flask (500 mL) |

| Methanol (Anhydrous) | Reflux condenser with drying tube |

| Ethylene Glycol (Anhydrous) | Dean-Stark apparatus (for Step 2) |

| Sulfuric Acid (H₂SO₄, 98%) or p-TsOH | Heating mantle with magnetic stirrer |

| Sodium Bicarbonate (NaHCO₃), saturated solution | Separatory funnel (1 L) |

| Ethyl Acetate (ACS grade) | Rotary evaporator |

| Brine (saturated NaCl solution) | Beakers, Erlenmeyer flasks |

| Anhydrous Magnesium Sulfate (MgSO₄) | Buchner funnel and filter paper |

| Deuterated Solvents for NMR (e.g., CDCl₃) | HPLC system, NMR spectrometer, FTIR spectrometer |

Step 1: Synthesis of Monomethyl Terephthalate (MMT)

-

Rationale: Controlling the stoichiometry is key to preventing the formation of the diester (DMT). While a large excess of alcohol is typical for Fischer esterification, here we use a more controlled ratio to favor the mono-ester.

-

Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper.

-

Charging Reagents: To the flask, add terephthalic acid (e.g., 0.1 mol, 16.6 g) and methanol (e.g., 0.5 mol, 20 mL). While this is an excess, it is not the vast excess often used, balancing reaction rate with selectivity.

-

Catalyst Addition: Carefully add the acid catalyst. Use concentrated sulfuric acid (approx. 0.5 mL) or p-toluenesulfonic acid monohydrate (approx. 0.3 g).

-

Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. A white precipitate of unreacted TPA and MMT product will be present.

-

Slowly pour the mixture into 200 mL of ice-cold water.

-

Filter the resulting solid precipitate using a Buchner funnel.

-

Wash the solid with cold water to remove residual acid and methanol.

-

Dry the crude MMT under vacuum. Further purification is often not necessary before proceeding to the next step.

-

Step 2: Synthesis of this compound (HEMT) from MMT

-

Rationale: The use of a Dean-Stark apparatus is highly recommended to remove the water byproduct, driving the reversible reaction to completion.

-

Reactor Setup: Reconfigure the apparatus, replacing the reflux condenser with a Dean-Stark trap and then attaching the condenser to the trap. Use toluene as the azeotropic solvent to facilitate water removal.

-

Charging Reagents: To the flask, add the crude MMT from Step 1 (approx. 0.1 mol, 18.0 g), ethylene glycol (0.12 mol, 6.7 mL), and toluene (150 mL).

-

Catalyst Addition: Add the acid catalyst (H₂SO₄ or p-TsOH) in a quantity similar to Step 1.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 6-8 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution (to neutralize the acid), and finally 100 mL of brine.

-

Separate the organic layer (toluene) and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene using a rotary evaporator.

-

The resulting crude HEMT can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Visualization of Key Processes

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis route from TPA to HEMT.

Caption: Stepwise synthesis of HEMT from TPA.

Experimental Workflow Diagram

This flowchart provides a high-level overview of the entire experimental process.

Caption: Overall experimental workflow for HEMT synthesis.

Product Characterization: A Self-Validating System

Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized this compound.

| Technique | Purpose | Expected Observations / Key Data Points |

| ¹H NMR | Structural Elucidation | - Aromatic Protons: Two doublets around 8.1 ppm.[11][12] - Methyl Protons (-OCH₃): A singlet around 3.9 ppm.[11] - Methylene Protons (-COOCH₂-): A triplet around 4.5 ppm.[11][13] - Methylene Protons (-CH₂OH): A triplet around 4.0 ppm.[11][13] - Hydroxyl Proton (-OH): A broad singlet, position variable (can be exchanged with D₂O). |

| ¹³C NMR | Structural Confirmation | - Carbonyl Carbons: Two signals in the 165-167 ppm range.[14] - Aromatic Carbons: Four signals between 129-135 ppm.[14] - Methylene Carbons: Signals around 67 ppm (-COOCH₂-) and 61 ppm (-CH₂OH).[12] - Methyl Carbon: A signal around 52 ppm.[14] |

| FTIR | Functional Group ID | - O-H Stretch (alcohol): Broad peak around 3400 cm⁻¹. - C-H Stretch (aromatic/aliphatic): Peaks around 3100-2800 cm⁻¹. - C=O Stretch (ester): Strong, sharp peak around 1720 cm⁻¹. - C-O Stretch (ester): Peaks in the 1300-1100 cm⁻¹ region. |

| HPLC | Purity Assessment | A single major peak at a characteristic retention time when compared against a reference standard. Purity is calculated from the peak area percentage.[15] |

| Mass Spec. | Molecular Weight | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight of HEMT (224.21 g/mol ).[3] |

Conclusion

The synthesis of this compound from terephthalic acid is a prime example of controlled organic synthesis, requiring a strategic, stepwise approach to achieve high purity and yield. By leveraging the principles of Fischer esterification and carefully managing reaction conditions—particularly stoichiometry and water removal—the target unsymmetrical diester can be reliably produced. The detailed protocol and analytical validation methods described in this guide provide a robust framework for researchers engaged in polymer chemistry, enzymatic degradation studies, and related fields. This self-validating system, from reaction design to final characterization, ensures the scientific integrity of the results.

References

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (2023). 2-Hydroxyethyl terephthalic acid. Retrieved from [Link]

- Google Patents. (1950). US2491660A - Preparation of esters of terephthalic acid.

-

ResearchGate. (n.d.). ¹³C NMR (a,c) and ¹H NMR (b,d) spectra of raw and recycled... Retrieved from [Link]

-

ResearchGate. (n.d.). Overlay of the 1 H-NMR spectra of different PET wastes. Retrieved from [Link]

- Yadav, S. K., & Parikh, P. A. (2014). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. Industrial & Engineering Chemistry Research, 53(49), 18953-18962.

- Google Patents. (2019). CN110590555A - Preparation method of bis(2-hydroxyethyl)terephthalate.

-

SciSpace. (1991). A 1H and 13C n.m.r. study of the products from direct polyesterification of ethylene glycol and terephthalic acid. Retrieved from [Link]

- Google Patents. (1957). US2808428A - Preparation of monoesters of terephthalic acid.

-

NPTEL. (n.d.). The synthesis of PET requires two steps... Retrieved from [Link]

- Google Patents. (1949). US2479066A - Preparation of mono-alkyl esters of terephthalic acid.

-

ResearchGate. (n.d.). a. Chemical Reaction between ethylene glycol and terephthalic acid yields BHET. Retrieved from [Link]

-

MDPI. (2021). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Magnetic-responsive solid acid catalysts for esterification. Retrieved from [Link]

- Google Patents. (1971). US3590072A - Method for direct esterification of terephthalic acid with ethylene glycol.

- Google Patents. (1962). US3057909A - Esterification of terephthalic acid with aqueous glycol.

- Google Patents. (2019). CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate....

-

ResearchGate. (2014). (PDF) Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol.... Retrieved from [Link]

-

ResearchGate. (n.d.). PET synthesis reactions (a) esterification of TPA with EG.... Retrieved from [Link]

-

PubMed. (2025). Optimization, purification and characterization of an intracellular salt-tolerant esterase Est40.... Retrieved from [Link]

-

MDPI. (2021). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers.... Retrieved from [Link]

-

OUCI. (n.d.). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 1-(2-ヒドロキシエチル) 4-メチル テレフタラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER(3645-00-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. TEREPHTHALIC ACID BIS(2-HYDROXYETHYL) ESTER(959-26-2) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method [mdpi.com]

Mechanism of 2-Hydroxyethyl Methyl Terephthalate Formation in PET Glycolysis: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical mechanisms underlying the formation of 2-Hydroxyethyl methyl terephthalate (HEMT) within the context of Polyethylene terephthalate (PET) glycolysis. Moving beyond a simple procedural outline, this document elucidates the causal relationships between reaction conditions, catalytic actions, and product formation, offering field-proven insights for professionals in chemical research and development.

Foundational Principles: The Glycolytic Depolymerization of PET

Polyethylene terephthalate (PET) is a thermoplastic polyester synthesized from the condensation of terephthalic acid and ethylene glycol.[1] Its chemical recycling is paramount for establishing a circular economy, and among the various methods, glycolysis is a highly effective and promising approach.[2][3] Glycolysis involves the depolymerization of PET's long polymer chains via a transesterification reaction with a glycol, typically ethylene glycol (EG).[1]

The primary objective of PET glycolysis is to break down the polymer into its constituent monomer, bis(2-hydroxyethyl) terephthalate (BHET), along with some dimers and other low-molecular-weight oligomers.[2][4][5] This reaction is essentially the reverse of the polycondensation process used to synthesize PET.[6] The process is typically conducted at elevated temperatures, generally between 180°C and 240°C, and is significantly accelerated by a catalyst.[2][7] Without a catalyst, the reaction is exceedingly slow, making complete depolymerization to BHET unfeasible.[2]

The core reaction can be summarized as the nucleophilic attack of ethylene glycol on the ester linkages of the PET chain, leading to chain scission.

Caption: Core reaction pathway of PET glycolysis.

The Aberrant Pathway: Unraveling the Formation of this compound (HEMT)

While the primary product of PET glycolysis is BHET, the formation of this compound (HEMT) indicates a deviation from the standard reaction pathway. HEMT (C₁₁H₁₂O₅) is an asymmetrical ester of terephthalic acid, with one carboxylic acid group esterified with methanol and the other with ethylene glycol.[8] Its presence is a critical diagnostic marker, pointing to the involvement of a methyl source in the reaction system.

The formation of HEMT is not a direct product of PET reacting with ethylene glycol alone. Instead, it arises from a transesterification reaction involving both a methanol and an ethylene glycol moiety.[8] This can occur under several scenarios:

Scenario A: Incomplete Transesterification during PET Synthesis from DMT

Historically, a common industrial route to produce PET involved the transesterification of dimethyl terephthalate (DMT) with ethylene glycol.[5][9] This process first yields BHET and methanol as a byproduct, and the BHET is then subjected to polycondensation to form PET.[9][10][11]

HEMT can be formed as an intermediate in this process if the initial transesterification is incomplete. One methyl ester group of the DMT molecule reacts with ethylene glycol, while the other remains unreacted, yielding HEMT.

Sources

- 1. Glycolysis of Poly(Ethylene Terephthalate) Using Biomass-Waste Derived Recyclable Heterogeneous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyethylene Terephthalate (PET) Recycled by Catalytic Glycolysis: A Bridge toward Circular Economy Principles [mdpi.com]

- 3. Chemical recycling of polyethylene terephthalate waste by glycolysis method: A review | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Polyethylene Terephthalate (PET) Recycled by Catalytic Glycolysis: A Bridge toward Circular Economy Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transesterification of Dimethyl Terephthalate with Ethylene Glycol (Journal Article) | ETDEWEB [osti.gov]

The Thermal Decomposition Profile of 2-Hydroxyethyl methyl terephthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl methyl terephthalate (HEMT) is a crucial monomer in the synthesis of polyethylene terephthalate (PET) and a significant compound in PET degradation studies. Understanding its thermal decomposition profile is paramount for optimizing polymerization processes, developing effective recycling strategies, and ensuring the stability of PET-based materials. This in-depth technical guide provides a comprehensive overview of the thermal decomposition of HEMT, drawing upon analogous data from the closely related compound bis(2-hydroxyethyl) terephthalate (BHET) and the parent polymer, PET. The guide details the experimental methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), used to elucidate the decomposition pathways and kinetics.

Introduction: The Significance of this compound (HEMT)

This compound (HEMT) is a mono-ester of terephthalic acid and ethylene glycol, with one carboxyl group esterified with methanol. It serves as a fundamental building block in the industrial production of polyethylene terephthalate (PET), a widely used thermoplastic polymer. The presence of a hydroxyl group and a methyl ester group makes HEMT an interesting subject for thermal analysis, as its decomposition behavior can provide insights into the initial stages of PET degradation. Furthermore, as a model compound, studying HEMT's thermal stability and degradation products is essential for developing advanced chemical recycling processes for PET waste.

This guide will explore the thermal decomposition of HEMT by examining the key analytical techniques employed for its characterization, interpreting the expected data based on structurally similar molecules, and discussing the implications of these findings for polymer science and materials development.

Theoretical Framework: Mechanisms of Thermal Decomposition in Terephthalate Esters

The thermal degradation of terephthalate esters, including HEMT, is a complex process involving multiple reaction pathways. The primary decomposition mechanisms are influenced by factors such as temperature, heating rate, and the presence of catalysts or impurities. Based on studies of related compounds like PET and its oligomers, the decomposition of HEMT is anticipated to proceed through several key steps:

-

Ester Scission: The ester linkages are the most thermally labile bonds in the HEMT molecule. Cleavage of these bonds can occur via several mechanisms, including β-hydrogen scission, leading to the formation of a carboxylic acid end-group and a vinyl ester end-group.

-

Decarboxylation: At elevated temperatures, the carboxylic acid groups formed during ester scission can undergo decarboxylation, releasing carbon dioxide.

-

Transesterification Reactions: Intermolecular reactions can lead to the formation of larger oligomers and the release of smaller molecules like ethylene glycol or methanol.

-

Side-Chain Reactions: The hydroxyethyl group can undergo dehydration and other reactions, leading to the formation of various volatile organic compounds.

Understanding these fundamental mechanisms is crucial for interpreting the data obtained from thermal analysis techniques.

Experimental Methodologies for Characterizing Thermal Decomposition

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal decomposition profile of HEMT.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition kinetics of a material.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of HEMT (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Expected TGA Profile for HEMT:

Based on the thermal degradation of the similar compound BHET, the TGA curve of HEMT is expected to show a multi-step decomposition process. The initial weight loss would likely correspond to the cleavage and volatilization of the hydroxyethyl group, potentially as ethylene glycol, at temperatures around 300 °C. A subsequent, higher-temperature weight loss event, likely above 400 °C, would correspond to the degradation of the remaining terephthalate structure.

Table 1: Predicted TGA Data for this compound Decomposition

| Decomposition Step | Onset Temperature (°C) (Predicted) | Peak Temperature (°C) (Predicted) | Mass Loss (%) (Predicted) | Probable Evolved Species |

| 1 | ~250 - 300 | ~300 | ~27% | Ethylene Glycol, Water |

| 2 | ~400 - 450 | ~450 | ~73% | Carbon Dioxide, Carbon Monoxide, various organic fragments |

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: A small amount of HEMT (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument records the differential heat flow, which is then plotted against temperature.

Expected DSC Profile for HEMT:

The DSC thermogram of HEMT is expected to show an endothermic peak corresponding to its melting point, which is reported to be in the range of 81-84 °C.[1] Above the melting point, exothermic or endothermic events may be observed corresponding to the onset of decomposition reactions.

Table 2: Expected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Melting | ~80 | ~82 | Endothermic |

| Decomposition | > 250 | - | Exothermic/Endothermic |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Preparation: A very small amount of HEMT (micrograms) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the GC injector.

-

GC Separation: The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification by comparison with spectral libraries.

Expected Pyrolysis Products of HEMT:

The pyrolysis of HEMT is expected to yield a complex mixture of products. Based on the structure of HEMT and studies of PET pyrolysis, the following compounds are likely to be identified:

-

Methanol and Ethylene Glycol: From the cleavage of the ester and ether linkages.

-

Terephthalic Acid and its Esters: Including dimethyl terephthalate and monomethyl terephthalate.

-

Vinyl Esters and Carboxylic Acids: Resulting from β-hydrogen scission reactions.

-

Acetaldehyde, Benzene, and other Aromatic Compounds: From further fragmentation and rearrangement reactions at high temperatures.

-

Carbon Dioxide and Carbon Monoxide: From decarboxylation and decarbonylation reactions.

Visualization of Decomposition Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Proposed Thermal Decomposition Pathway of HEMT

Caption: Proposed major thermal decomposition pathway of HEMT.

Integrated Workflow for Thermal Analysis

Caption: Integrated experimental workflow for characterizing the thermal decomposition of HEMT.

Conclusion and Future Perspectives

This technical guide has provided a detailed framework for understanding and characterizing the thermal decomposition profile of this compound. While direct experimental data for HEMT is not extensively available in public literature, by drawing parallels with the well-studied thermal behavior of BHET and PET, a predictive understanding of its decomposition can be formulated. The primary decomposition is expected to initiate with the loss of the hydroxyethyl group, followed by the degradation of the terephthalate core at higher temperatures.

Future research should focus on obtaining precise experimental TGA, DSC, and Py-GC/MS data for pure HEMT to validate these predictions. Kinetic analysis of the decomposition process using model-free and model-fitting methods would provide valuable data for process optimization in both PET synthesis and recycling. A deeper understanding of the thermal properties of HEMT will undoubtedly contribute to the development of more sustainable and efficient technologies for the lifecycle of PET-based materials.

References

-

PubChem. 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl methyl terephthalate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxyethyl methyl terephthalate (HEMT), a key intermediate in the synthesis and degradation of polyethylene terephthalate (PET). While quantitative experimental solubility data for HEMT is not widely available in public literature, this guide synthesizes fundamental principles of physical chemistry, discusses theoretical predictive models, and provides a detailed experimental protocol for determining its solubility. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep understanding of HEMT's behavior in various solvent systems.

Introduction: The Significance of this compound (HEMT)

This compound (HEMT), with a molecular formula of C₁₁H₁₂O₅, is a significant organic compound that serves as a crucial intermediate and model substrate in the study of polyethylene terephthalate (PET) chemistry.[1] As a monomer derived from the partial glycolysis or methanolysis of PET, understanding its solubility is paramount for a variety of applications, including:

-

PET Recycling and Depolymerization: Efficiently separating and purifying HEMT from depolymerization reaction mixtures requires careful solvent selection based on solubility.

-

Enzymatic Degradation Studies: In the field of biocatalysis, HEMT is used as a substrate to study the kinetics and mechanisms of PET-degrading enzymes.[1] Controlling its concentration in aqueous and organic co-solvent systems is critical for accurate enzymatic assays.

-

Polymer Synthesis: As a precursor in certain polymerization processes, its solubility in reaction media affects reaction rates, process efficiency, and the properties of the final polymer.

-

Pharmaceutical Research: While not a drug itself, understanding the solubility of terephthalate derivatives can be relevant in the development of polyester-based drug delivery systems and in toxicological studies of PET breakdown products.

This guide will delve into the theoretical underpinnings of HEMT's solubility, provide a practical framework for its experimental determination, and discuss its predicted behavior in a range of common organic solvents.

Theoretical Framework for HEMT Solubility

The solubility of a solid solute, such as HEMT, in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.[2][3] The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

The HEMT molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The hydroxyl (-OH) group and the two ester (-COO-) groups are polar and capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.[4][5][6] The hydroxyl group can also act as a hydrogen bond donor.

-

Non-Polar Moiety: The benzene ring is non-polar and contributes to van der Waals forces.

This amphiphilic nature suggests that HEMT's solubility will be highly dependent on the specific characteristics of the organic solvent.

Factors Influencing Solubility

-

Solvent Polarity: Polar solvents are generally better at dissolving polar solutes.[2][7] Solvents that can engage in hydrogen bonding with the hydroxyl and ester groups of HEMT are expected to be more effective.

-

Temperature: For most organic solids, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[8][9] Increased thermal energy helps to overcome the lattice energy of the solid and promotes mixing.

-

Molecular Size: The relatively large and rigid structure of the terephthalate backbone can negatively impact solubility compared to smaller, more flexible esters.[2][4]

Qualitative Solubility Predictions

Based on these principles, we can make qualitative predictions about the solubility of HEMT in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted HEMT Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with HEMT's hydroxyl and ester groups. A qualitative report suggests slight solubility in methanol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | Can act as hydrogen bond acceptors and have strong dipole moments to interact with HEMT's polar groups. DMSO is an excellent solvent for the parent compound, terephthalic acid.[10][11][12] |

| Non-Polar Aromatic | Toluene, Benzene | Low to Slight | Can interact with the benzene ring of HEMT via π-π stacking, but lack strong interactions with the polar functional groups. |

| Halogenated | Dichloromethane, Chloroform | Slight to Moderate | Moderately polar. A qualitative report suggests slight solubility in chloroform. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Poor/Insoluble | Dominated by weak London dispersion forces, which are insufficient to overcome the strong intermolecular forces within the HEMT crystal lattice. |

Experimental Determination of HEMT Solubility

Given the absence of published quantitative data, experimental determination is necessary for accurate solubility values. The isothermal equilibrium "shake-flask" method followed by gravimetric analysis is a reliable and widely used technique.[13][14]

Required Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)[15]

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dishes or pre-weighed aluminum pans

-

Vacuum oven or thermogravimetric analyzer (TGA) for efficient drying[16]

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid HEMT to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[13]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[13][17] Preliminary studies can determine the minimum time to reach a constant concentration.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed (tared) evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of HEMT (82 °C).[19]

-

Continue drying until a constant weight of the residual HEMT is achieved.[20]

-

-

Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S (g/100mL) = (Weight of HEMT / Weight of Solvent) * Density of Solvent * 100

-

Weight of HEMT = (Weight of dish + dry HEMT) - (Weight of empty dish)

-

Weight of Solvent = (Weight of dish + solution) - (Weight of dish + dry HEMT)

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for determining HEMT solubility.

Predictive Solubility Modeling

In the absence of experimental data, thermodynamic models such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) can provide valuable solubility predictions.[21][22][23] These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which the solubility can be derived.

The COSMO-RS methodology involves:

-

Generating a 3D molecular structure of HEMT.

-

Performing a quantum chemical calculation to determine the screening charge density on the molecular surface.

-

Using statistical thermodynamics to calculate the interactions between the solute (HEMT) and solvent molecules.

This in silico approach allows for the rapid screening of a large number of solvents to identify promising candidates for experimental validation, saving significant time and resources.[22][24]

The logical flow of a COSMO-RS prediction is outlined below.

Caption: Logical flow for COSMO-RS solubility prediction.

Conclusion and Future Directions

This compound is a compound of significant industrial and research interest. While direct, quantitative data on its solubility in common organic solvents is scarce, this guide provides a robust framework for understanding and determining this crucial physical property. By combining theoretical principles with a detailed experimental protocol and acknowledging the utility of predictive modeling, researchers can effectively approach solvent selection for processes involving HEMT.

Future work should focus on the systematic experimental determination of HEMT's solubility in a wide range of solvents at various temperatures. Publishing this data would be of great value to the scientific community, particularly in the fields of polymer recycling and biocatalysis.

References

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

HSCprep. (2024). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

-

Yang, Y., et al. (2015). Solubility and Decomposition of Organic Compounds in Subcritical Water. PMC - NIH. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2014). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]

-

Dr. Lisa. (2020). Solubility 3 Temperature dependence of aqueous solubility. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Let's Learn Science. (2023). How Does Solvent Polarity Impact Compound Solubility?YouTube. Retrieved from [Link]

-

MDPI. (2022). Polyethylene Terephthalate Hydrolysis Catalyzed by Deep Eutectic Solvents: COSMO-RS Screening and Experimental Validation. Retrieved from [Link]

-

NIH. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

-

Siddiqui, M. N., & Redhwi, H. H. (2009). Recycling of Waste Polyethylene Terephthalate (PET) into Feedstock Monomers. TechConnect Briefs. Retrieved from [Link]

-

TMS. (n.d.). Polyethylene terephthalate PET. Retrieved from [Link]

-

Pharma Dost. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Wikipedia. (2024). Polyethylene terephthalate. Retrieved from [Link]

-

ACS Publications. (2021). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors. Retrieved from [Link]

-

Solubility of Things. (n.d.). Terephthalic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Relevant chemical and physical properties of PET. Retrieved from [Link]

-

OKCHEM. (2024). PET Unveiled: Navigating Stability and Chemical Dynamics in Polymer Science. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of PTA in ionic liquids and conventional solvents. Retrieved from [Link]

-

Zenodo. (2007). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

RSC Publishing. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. Retrieved from [Link]

-

ACS Publications. (2014). Prediction of Solubilities and Partition Coefficients in Polymers Using COSMO-RS. Retrieved from [Link]

-

ResearchGate. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

-

WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

-

protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and experimental solubility of HMTA. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

SciSpace. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]

-

ResearchGate. (2013). Solubilities of terephthalaldehydic, p-toluic, benzoic, terephthalic and isophthalic acids in N,N-dimethylformamide. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [Link]

-

Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. nagwa.com [nagwa.com]

- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. oecd.org [oecd.org]

- 16. ovid.com [ovid.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. filab.fr [filab.fr]

- 20. scribd.com [scribd.com]

- 21. zenodo.org [zenodo.org]

- 22. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]

- 23. scispace.com [scispace.com]

- 24. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Hydroxyethyl methyl terephthalate: An In-depth Technical Guide

Introduction

2-Hydroxyethyl methyl terephthalate (HEMT) is a significant organic compound, serving as a key intermediate in the synthesis and degradation of polyethylene terephthalate (PET).[1] Its molecular structure, containing both a methyl ester and a hydroxyethyl ester of terephthalic acid, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data of HEMT, offering insights for researchers, scientists, and professionals in drug development and polymer science. Understanding the spectroscopic characteristics of HEMT is crucial for monitoring chemical reactions, identifying degradation products of PET, and synthesizing novel polymers.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound (C₁₁H₁₂O₅) consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester group and a 2-hydroxyethyl ester group, respectively.[2][3] This arrangement gives rise to distinct signals in both NMR and FTIR spectra, allowing for unambiguous identification and characterization.

dot

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The ¹H NMR spectrum of HEMT exhibits distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxyethyl group, and the methyl protons of the ester group.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Spectral Interpretation

The expected chemical shifts (δ) for the protons in this compound are as follows:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (H-a, H-b) | 8.10 | Doublet | 4H |

| Methylene Protons (-O-CH₂-) | 4.49 | Triplet | 2H |

| Methylene Protons (-CH₂-OH) | 3.98 | Triplet | 2H |

| Methyl Protons (-O-CH₃) | 3.94 | Singlet | 3H |

| Hydroxyl Proton (-OH) | ~2.5 (variable) | Singlet (broad) | 1H |

Data sourced from ChemicalBook.[4]

The aromatic protons appear as a doublet in the downfield region (around 8.10 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing ester groups. The two sets of methylene protons in the hydroxyethyl group appear as distinct triplets around 4.49 ppm and 3.98 ppm, respectively, due to coupling with each other. The methyl protons of the ester group give a sharp singlet at approximately 3.94 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

dot

Caption: Workflow for ¹H NMR analysis of HEMT.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of HEMT shows distinct signals for each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg) in a suitable deuterated solvent.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and more scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR data.

Spectral Interpretation

The expected chemical shifts for the carbon atoms in this compound are presented below:

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (Methyl Ester) | 166.2 |

| Carbonyl Carbon (Hydroxyethyl Ester) | 165.7 |

| Aromatic Carbon (C-O) | 134.1 |

| Aromatic Carbon (C-O) | 133.2 |

| Aromatic CH | 129.6 |

| Aromatic CH | 129.5 |

| Methylene Carbon (-O-CH₂-) | 66.8 |

| Methylene Carbon (-CH₂-OH) | 60.7 |

| Methyl Carbon (-O-CH₃) | 52.4 |

Data sourced from ChemicalBook.[5]

The two carbonyl carbons of the ester groups are the most deshielded, appearing at the lowest field (around 166 ppm). The aromatic carbons show signals in the range of 129-134 ppm. The methylene carbons of the hydroxyethyl group are observed at approximately 67 ppm and 61 ppm, while the methyl carbon appears at the highest field (around 52 ppm).

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of HEMT provides characteristic absorption bands for the hydroxyl, carbonyl, and ester functional groups.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent (e.g., chloroform).

-

Instrument Setup: Place the sample in the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectral Interpretation

The key vibrational frequencies in the FTIR spectrum of this compound are:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1280, ~1100 | C-O stretch | Ester |

The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The strong, sharp peak around 1720 cm⁻¹ is due to the C=O stretching of the two ester groups. The bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations. The C-O stretching vibrations of the ester linkages appear as strong bands in the 1280-1100 cm⁻¹ region.

dot

Caption: Workflow for FTIR analysis of HEMT.

Conclusion

The spectroscopic characterization of this compound by ¹H NMR, ¹³C NMR, and FTIR provides a detailed and complementary understanding of its molecular structure. The data presented in this guide serves as a valuable reference for researchers in the fields of polymer chemistry, materials science, and analytical chemistry. The distinct spectroscopic signatures of HEMT allow for its confident identification and quantification, which is essential for quality control in industrial processes and for studying the environmental fate of PET-derived materials.

References

-

PrepChem.com. Synthesis of bis(2-hydroxyethyl) terephthalate. [Link]

- Google Patents. US11279963B2 - Glycosylated mono(2-hydroxyethyl) terephthalic acid and glycosylated bis(2-hydroxyethyl) terephthalic acid.

-

PubChem. 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | C11H12O5. [Link]

-

PubChem. Dimethyl terephthalate | C10H10O4. [Link]

-

ResearchGate. FTIR spectrum of bis-(2-hydroxy ethylePne )terephthalate BHET.... [Link]

-

ResearchGate. Absorption spectra of (1 ? 10-3 M) solution of dimethyl terephthalate.... [Link]

-

ResearchGate. FTIR spectrum of compound BHET.. [Link]

-

SpectraBase. terephthalic acid, bis(2-hydroxyethyl)ester - Optional[MS (GC)] - Spectrum. [Link]

-

Wikipedia. 2-Hydroxyethyl terephthalic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | C11H12O5 | CID 77207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER | 3645-00-9 [chemicalbook.com]

- 4. TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER(3645-00-9) 1H NMR spectrum [chemicalbook.com]

- 5. TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER(3645-00-9) 13C NMR spectrum [chemicalbook.com]

The Pivotal Role of 2-Hydroxyethyl Methyl Terephthalate in PET Polymerization Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene terephthalate (PET) is a ubiquitous polymer with widespread applications, the synthesis of which is a finely tuned process governed by complex reaction kinetics. Central to this process is the formation and reaction of key intermediates, among which 2-hydroxyethyl methyl terephthalate (HEMT) and its related monoester, mono(2-hydroxyethyl) terephthalate (MHET), play a critical role. This technical guide provides an in-depth analysis of the function of these intermediates in the kinetics of PET polymerization. It delineates their formation pathways, their influence on the esterification and polycondensation stages, and the analytical methodologies required for their monitoring and quantification. By understanding the causality behind the experimental choices and process parameters, researchers and professionals can gain field-proven insights into optimizing PET production for desired material properties.

Introduction: The Significance of Monoester Intermediates in PET Synthesis

The industrial production of PET is primarily achieved through two main routes: the direct esterification of purified terephthalic acid (PTA) with ethylene glycol (EG), or the transesterification of dimethyl terephthalate (DMT) with EG.[1][2] In both pathways, the initial reactions lead to the formation of low molecular weight oligomers, principally bis(2-hydroxyethyl) terephthalate (BHET) and the key monoester intermediate, mono(2-hydroxyethyl) terephthalate (MHET).[3][4] While BHET is often considered the primary monomer for the subsequent polycondensation stage, the presence and reactivity of MHET significantly influence the overall kinetics and the final properties of the polymer. This guide will focus on the terephthalic acid route and the analogous reactions involving its monoester derivatives.

Formation and Reaction Pathways of 2-Hydroxyethyl Terephthalate Species

The formation of PET is a step-growth polymerization process. The initial stage involves the esterification of terephthalic acid with ethylene glycol.[1] This reaction is not a single step but a series of equilibria leading to the formation of MHET, BHET, and water.[3]

The primary reactions are as follows:

-

First Esterification: Terephthalic acid reacts with ethylene glycol to form mono(2-hydroxyethyl) terephthalate (MHET) and water.

-

HOOC-C₆H₄-COOH + HOCH₂CH₂OH ⇌ HOOC-C₆H₄-COOCH₂CH₂OH + H₂O

-

-

Second Esterification: MHET reacts with another molecule of ethylene glycol to form bis(2-hydroxyethyl) terephthalate (BHET) and water.

-

HOOC-C₆H₄-COOCH₂CH₂OH + HOCH₂CH₂OH ⇌ HOCH₂CH₂OOC-C₆H₄-COOCH₂CH₂OH + H₂O

-

These esterification reactions are typically carried out at elevated temperatures (240-260°C) and pressures to facilitate the removal of water, thereby driving the equilibrium towards the products.[1] The relative rates of these two reactions determine the initial distribution of monomers and oligomers, which in turn affects the subsequent polycondensation kinetics.

The subsequent polycondensation stage involves the reaction of these hydroxyethyl-terminated monomers and oligomers to form longer polymer chains and release ethylene glycol. This is a transesterification reaction.[5]

-

n(HOCH₂CH₂OOC-C₆H₄-COOCH₂CH₂OH) ⇌ [-OCH₂CH₂OOC-C₆H₄-COO-]n + n(HOCH₂CH₂OH)

The presence of MHET introduces an additional set of reactions during polycondensation:

-

Reaction between two MHET molecules: This produces a dimer with two carboxylic acid end groups and releases ethylene glycol.

-

Reaction between an MHET and a BHET molecule: This results in a trimer with one carboxylic acid end group and one hydroxyl end group, also releasing ethylene glycol.

-

Reaction between an MHET molecule and a polymer chain end: This can either extend the polymer chain (if reacting with a hydroxyl end) or introduce a carboxylic acid end group (if reacting with a hydroxyl end of another oligomer).

The following diagram illustrates the core reaction pathways in PET synthesis, highlighting the central role of MHET and BHET.

Caption: Core reaction pathways in PET synthesis from TPA and EG.

Kinetic Implications of 2-Hydroxyethyl Terephthalate Intermediates

The presence and concentration of MHET have a profound impact on the kinetics of both the esterification and polycondensation stages.

Influence on Esterification Kinetics

During the initial esterification phase, the rate of conversion of terephthalic acid is dependent on the concentration of both reactants and the catalyst employed. The formation of MHET is the first and often rate-limiting step. The subsequent conversion of MHET to BHET competes for ethylene glycol. A high concentration of MHET can indicate an incomplete first esterification step, which can lead to a broader distribution of oligomer chain lengths entering the polycondensation stage.

Influence on Polycondensation Kinetics

In the polycondensation stage, the primary reaction is the transesterification between two hydroxyl end groups, leading to chain growth and the elimination of ethylene glycol. The presence of carboxylic acid end groups from MHET introduces several complexities:

-

Alternative Reaction Pathways: The reaction between a hydroxyl end group and a carboxylic acid end group (direct esterification) can also occur, producing water as a byproduct. This reaction has different kinetics compared to transesterification and requires the efficient removal of both water and ethylene glycol.

-

Impact on Catalyst Activity: The acidity of the carboxylic end groups from MHET can influence the activity of the polycondensation catalyst, which is often an antimony, titanium, or germanium compound.[6][7] Some catalysts may be more effective at promoting transesterification than direct esterification.

-

Side Reactions: The presence of unreacted carboxylic acid groups at high temperatures can promote side reactions, such as the formation of diethylene glycol (DEG).[8] DEG can get incorporated into the polymer chain, altering its properties, such as lowering the melting point and increasing its susceptibility to hydrolysis.

The overall rate of polycondensation is often modeled as a second-order reaction with respect to the concentration of end groups.[9] The presence of multiple types of end groups (hydroxyl and carboxyl) necessitates a more complex kinetic model to accurately predict the rate of molecular weight increase.

Experimental Protocols for Monitoring Polymerization Kinetics

To understand and control the role of 2-hydroxyethyl terephthalate intermediates in PET polymerization, rigorous analytical monitoring is essential.

Experimental Workflow for Kinetic Studies

A typical experimental workflow for studying PET polymerization kinetics involves the following steps:

-

Reactor Setup: A batch or continuous reactor equipped with a stirrer, temperature control, and a system for removing byproducts (water and ethylene glycol) under vacuum is used.

-

Reactant Charging: Precise amounts of terephthalic acid, ethylene glycol, and catalyst are charged into the reactor.

-

Esterification Stage: The temperature is raised to initiate the esterification reaction. Samples are taken at regular intervals to monitor the conversion of terephthalic acid and the formation of MHET and BHET.

-

Polycondensation Stage: After the desired degree of esterification is reached, the pressure is gradually reduced, and the temperature is increased to initiate polycondensation. Samples are withdrawn periodically to analyze the molecular weight increase and the concentration of end groups.

The following diagram outlines a generalized experimental workflow for kinetic analysis.

Caption: Generalized experimental workflow for PET polymerization kinetic studies.

Analytical Techniques for Quantifying Intermediates

Several analytical techniques are employed to monitor the concentrations of MHET, BHET, and other species during polymerization.

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the concentrations of TPA, MHET, and BHET in the reaction mixture.[10][11] By using a suitable calibration, the evolution of these species over time can be accurately determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the oligomers and polymer chains, including the identification and quantification of different end groups (hydroxyl and carboxyl) and the degree of polymerization.[12]

-

Titration Methods: The concentration of carboxylic acid end groups, primarily from unreacted TPA and MHET, can be determined by titration with a standard base. This provides a measure of the extent of the esterification reaction.[13]

-

Viscometry: The intrinsic viscosity of the polymer solution is related to its molecular weight. Measuring the intrinsic viscosity of samples taken during polycondensation provides a straightforward method for tracking the progress of the reaction.[5]

The choice of analytical method depends on the specific information required and the stage of the polymerization process being investigated. A combination of these techniques often provides the most comprehensive understanding of the reaction kinetics.

Data Presentation and Interpretation